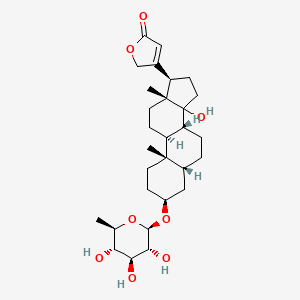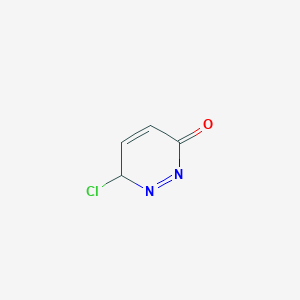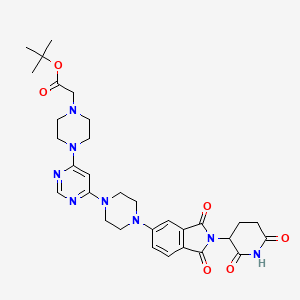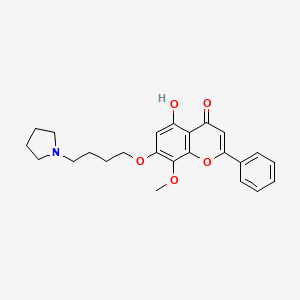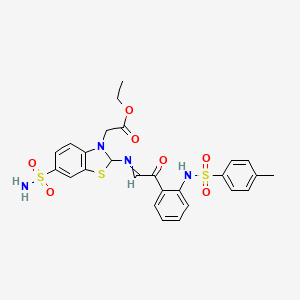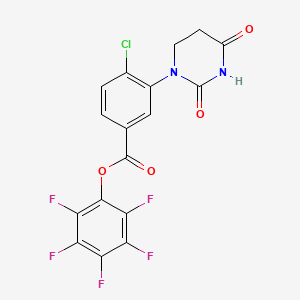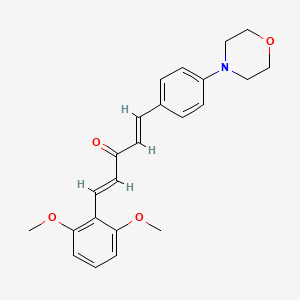
Anti-Influenza agent 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-Influenza agent 5, also known as Compound IIB-2, is a chalcone-like derivative that serves as an influenza nuclear export inhibitor. This compound is particularly effective against oseltamivir-resistant strains of the influenza virus. It hinders viral proliferation by obstructing the export of influenza virus nucleoprotein .
準備方法
The synthesis of Anti-Influenza agent 5 involves several steps. The synthetic routes typically include the use of chalcone derivatives as starting materials. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
Anti-Influenza agent 5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学的研究の応用
Anti-Influenza agent 5 has a wide range of scientific research applications:
Chemistry: It is used in the study of chalcone derivatives and their chemical properties.
Biology: It is used to study the mechanisms of viral inhibition and the role of nuclear export in viral replication.
Medicine: It is being researched for its potential use in treating influenza, especially strains resistant to other antiviral drugs.
Industry: It is used in the development of new antiviral drugs and therapies .
作用機序
The mechanism of action of Anti-Influenza agent 5 involves the inhibition of the nuclear export of influenza virus nucleoprotein. This inhibition prevents the virus from replicating and spreading within the host. The molecular targets include the viral nucleoprotein and the cellular export machinery. The pathways involved include the nuclear export pathway and the viral replication cycle .
類似化合物との比較
Anti-Influenza agent 5 is unique in its ability to inhibit the nuclear export of influenza virus nucleoprotein. Similar compounds include:
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor.
Peramivir: An intravenous neuraminidase inhibitor. Compared to these compounds, this compound offers a different mechanism of action, making it a valuable addition to the arsenal of antiviral agents
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
(1E,4E)-1-(2,6-dimethoxyphenyl)-5-(4-morpholin-4-ylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C23H25NO4/c1-26-22-4-3-5-23(27-2)21(22)13-12-20(25)11-8-18-6-9-19(10-7-18)24-14-16-28-17-15-24/h3-13H,14-17H2,1-2H3/b11-8+,13-12+ |
InChIキー |
UAFLPTJINUVNNC-OWKCIBLPSA-N |
異性体SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N3CCOCC3 |
正規SMILES |
COC1=C(C(=CC=C1)OC)C=CC(=O)C=CC2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)

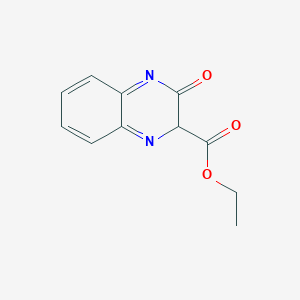
![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
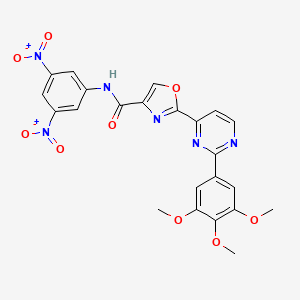
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
